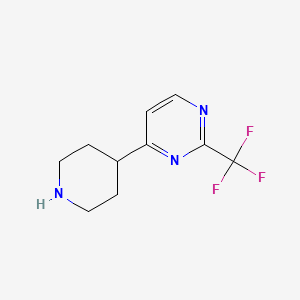

4-(Piperidin-4-YL)-2-(trifluoromethyl)pyrimidine

Beschreibung

4-(Piperidin-4-YL)-2-(trifluoromethyl)pyrimidine (CAS: 1221278-89-2) is a heterocyclic compound featuring a pyrimidine core substituted with a trifluoromethyl (-CF₃) group at position 2 and a piperidin-4-yl moiety at position 3. Its molecular formula is C₁₀H₁₂F₃N₃, with a molecular weight of 231.22 g/mol .

Eigenschaften

CAS-Nummer |

914299-53-9 |

|---|---|

Molekularformel |

C10H12F3N3 |

Molekulargewicht |

231.22 g/mol |

IUPAC-Name |

4-piperidin-4-yl-2-(trifluoromethyl)pyrimidine |

InChI |

InChI=1S/C10H12F3N3/c11-10(12,13)9-15-6-3-8(16-9)7-1-4-14-5-2-7/h3,6-7,14H,1-2,4-5H2 |

InChI-Schlüssel |

VJAVRDKFWUNMGW-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNCCC1C2=NC(=NC=C2)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-YL)-2-(trifluoromethyl)pyrimidine typically involves the reaction of a pyrimidine derivative with a piperidine derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the pyrimidine ring is functionalized with a trifluoromethyl group and subsequently coupled with a piperidin-4-yl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Reaction Types and Mechanisms

The compound undergoes several chemically distinct reactions, primarily influenced by its heterocyclic structure and functional groups.

1.1 Oxidation

The piperidine ring’s secondary amine group and the pyrimidine core are susceptible to oxidation. Common oxidizing agents include hydrogen peroxide or potassium permanganate. The trifluoromethyl group’s electron-withdrawing nature may stabilize intermediate radicals, directing oxidation to the amine or aromatic sites.

1.2 Reduction

Reduction reactions typically target the amine group or conjugated systems. Reagents like lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) can reduce the amine to its corresponding amide or hydroxylamine derivative, depending on reaction conditions.

1.3 Nucleophilic Substitution

The pyrimidine ring’s nucleophilic nitrogen atoms may participate in substitution reactions. Reagents such as alkyl halides or acyl chlorides can react with the ring’s nitrogens, forming alkylated or acylated derivatives. The trifluoromethyl group’s strong electron-withdrawing effect enhances the ring’s electrophilicity, facilitating substitution.

Reagents and Reaction Conditions

| Reaction Type | Reagents/Conditions | Major Products | Citation |

|---|---|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate | N-oxide derivatives | |

| Reduction | LiAlH₄ (THF solvent) | Reduced amine derivatives | |

| Substitution | Alkyl halides, acyl chlorides | Alkylated/acylated pyrimidine derivatives |

Research Findings and Structural Implications

3.1 Impact of Substituents

The trifluoromethyl group introduces significant lipophilicity and electronic effects, influencing reaction pathways. For example, its electron-withdrawing nature may stabilize intermediates during oxidation or substitution, enhancing reactivity at the pyrimidine core .

3.2 Biological Relevance

While not directly related to chemical reactivity, studies on analogous compounds (e.g., pyrimidine derivatives with piperidine substituents) highlight their potential in modulating biological targets like GPCRs or enzymes. Such interactions often depend on the compound’s structural flexibility and functional group distribution.

Wissenschaftliche Forschungsanwendungen

Anticancer Research

The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of pyrimidines, including those with piperidine moieties, exhibit promising activity against various cancer types. For instance, studies have shown that modifications in the piperidine and trifluoromethyl groups can enhance the potency of these compounds against cancer cell lines, particularly melanoma .

Key Findings:

- CDC42 Inhibitors : Compounds derived from 4-(Piperidin-4-YL)-2-(trifluoromethyl)pyrimidine have been identified as effective CDC42 inhibitors, which are crucial in the context of cancer cell proliferation and metastasis .

- Structure-Activity Relationship (SAR) : A detailed SAR analysis demonstrated that specific substitutions on the pyrimidine core significantly affect biological activity, leading to the identification of highly potent analogs .

Antiviral Activity

The compound has also been explored for its antiviral properties, particularly against HIV. Research has highlighted that pyrimidine derivatives can inhibit HIV reverse transcriptase, making them potential candidates for treating HIV infections .

Clinical Relevance:

- HIV Treatment : The ability to inhibit viral enzymes positions these compounds as valuable in developing therapies for HIV-related diseases, potentially improving patient outcomes when used alone or in combination with other antiviral agents .

Synthetic Pathways

The synthesis of 4-(Piperidin-4-YL)-2-(trifluoromethyl)pyrimidine involves several chemical reactions that allow for the introduction of functional groups critical for its biological activity. The compound serves as a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs) due to its fluorinated structure, which enhances metabolic stability and bioavailability .

Case Study: CDC42 Inhibitors

A study focusing on CDC42 inhibitors demonstrated that 4-(Piperidin-4-YL)-2-(trifluoromethyl)pyrimidine derivatives showed significant antiproliferative activity across multiple melanoma cell lines. The research highlighted how structural modifications could improve solubility and potency, making these compounds suitable for further development as anticancer drugs .

| Compound | Activity | Cell Line Tested | Reference |

|---|---|---|---|

| ARN22089 | High | BRAFV600E Melanoma | |

| ARN25062 | Moderate | BRAFV600E Melanoma | |

| New Analog | Very High | Multiple Lines |

Clinical Trials for Antiviral Compounds

Clinical trials involving pyrimidine derivatives have reported varying degrees of success in managing HIV infections. For instance, certain compounds demonstrated manageable toxicity profiles but limited clinical benefits, highlighting the need for further optimization in drug design .

Wirkmechanismus

The mechanism of action of 4-(Piperidin-4-YL)-2-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. For instance, as an AKT inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation. This inhibition can lead to the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyrimidine Derivatives

Substitution Patterns and Structural Analogues

The following table summarizes key structural and physicochemical differences between 4-(Piperidin-4-YL)-2-(trifluoromethyl)pyrimidine and related compounds:

Key Observations:

Trifluoromethyl vs. Aromatic Substituents : The trifluoromethyl group in the target compound improves metabolic stability compared to aromatic substituents (e.g., 4-(trifluoromethyl)phenyl in ), which may increase binding affinity but reduce solubility .

Nitrogen Content : Compounds like 2-(piperidin-4-yl)-4-(pyrimidin-5-yl)pyrimidine exhibit higher nitrogen content, favoring interactions with nucleic acids or enzymes involved in nucleotide metabolism.

Biologische Aktivität

4-(Piperidin-4-YL)-2-(trifluoromethyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various disease models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a trifluoromethyl group and a piperidine moiety. This unique structure contributes to its biological properties, particularly as a G protein-coupled receptor (GPCR) agonist.

GPR119 Agonism

Research has identified 4-(Piperidin-4-YL)-2-(trifluoromethyl)pyrimidine as a potent agonist of the GPR119 receptor. In vitro and in vivo studies demonstrated that this compound significantly enhances insulin secretion and reduces plasma glucose levels in diabetic animal models. The introduction of the trifluoromethyl group was crucial, as it improved the agonist activity compared to non-fluorinated analogs .

Antimalarial Activity

In addition to its role as a GPR119 agonist, derivatives of pyrimidine scaffolds have shown promising antimalarial activity against Plasmodium falciparum. A related trisubstituted pyrimidine exhibited a 96% reduction in parasitemia at a dosage of 30 mg/kg in mouse models. This suggests that modifications to the pyrimidine core can yield compounds with significant antimalarial properties .

Anticancer Potential

Pyrimidines are recognized for their anticancer properties. Compounds similar to 4-(Piperidin-4-YL)-2-(trifluoromethyl)pyrimidine have been evaluated for their effects on cancer cell lines. For instance, certain derivatives inhibited cell proliferation in breast and pancreatic cancer cell lines, indicating potential as therapeutic agents against malignancies .

Structure-Activity Relationship (SAR)

The biological activity of 4-(Piperidin-4-YL)-2-(trifluoromethyl)pyrimidine is influenced by its structural components:

- Piperidine Moiety : The presence of the piperidine ring enhances solubility and metabolic stability.

- Trifluoromethyl Group : This substituent is critical for increasing binding affinity and improving pharmacokinetic profiles.

- Pyrimidine Core : Variations in substituents on the pyrimidine ring can lead to significant changes in biological activity, emphasizing the importance of SAR studies in drug development .

Case Study 1: Diabetes Model

In a study involving diabetic rats, oral administration of 4-(Piperidin-4-YL)-2-(trifluoromethyl)pyrimidine resulted in a marked decrease in blood glucose levels. The compound's ability to stimulate insulin secretion was attributed to its action on GPR119, highlighting its therapeutic potential for managing diabetes .

Case Study 2: Antimalarial Efficacy

A derivative of the pyrimidine scaffold was tested against Plasmodium berghei in mice, showing significant efficacy with an ED90 value indicating effective clearance of the parasite. This study underscores the potential application of pyrimidine derivatives in treating malaria .

Summary of Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(piperidin-4-YL)-2-(trifluoromethyl)pyrimidine, and how do reaction conditions impact yield?

- Methodology : A common approach involves catalytic cyclocondensation using intermediates like piperidine derivatives and trifluoromethylated precursors. For example, analogous syntheses employ p-toluenesulfonic acid as a catalyst to promote cyclization (e.g., in chromeno-pyrimidine systems) . Reaction parameters such as solvent polarity (e.g., dichloromethane), temperature (room temperature to reflux), and stoichiometry of reagents (e.g., thiourea for thioether formation) critically influence yield. Post-synthesis purification via column chromatography or recrystallization is often required .

- Data Consideration : Monitor reaction progress using TLC or HPLC. Yields for similar compounds range from 50–85%, depending on substituent reactivity .

Q. How should researchers characterize the purity and structural identity of this compound?

- Analytical Workflow :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the piperidinyl moiety (δ ~2.5–3.5 ppm for piperidine protons) and trifluoromethyl group (¹³C signal ~120–125 ppm, q, J = 35–40 Hz) .

- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from fluorine/chlorine .

- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What safety protocols are critical for handling this compound in academic labs?

- Safety Measures :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory. Use fume hoods for volatile steps (e.g., solvent removal) .

- Waste Management : Segregate halogenated waste (due to trifluoromethyl group) and dispose via certified hazardous waste contractors .

- Emergency Response : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Maintain SDS documentation on-site .

Advanced Research Questions

Q. How can computational methods predict the physicochemical and drug-like properties of this compound?

- In Silico Strategies :

- Lipophilicity (LogP) : Tools like Molinspiration or SwissADME estimate LogP values (expect ~2.5–3.5 due to the trifluoromethyl group) .

- Bioavailability : Rule-of-Five compliance (molecular weight <500, H-bond donors/acceptors <10/5) is likely, given the pyrimidine core and piperidine substituent .

- Docking Studies : Model interactions with targets (e.g., kinases) using AutoDock Vina, focusing on the trifluoromethyl group’s role in binding affinity .

Q. What strategies resolve discrepancies in spectroscopic data for structural analogs during SAR studies?

- Approach :

- Comparative Analysis : Cross-reference NMR/MS data with structurally validated compounds (e.g., 4-(methoxymethyl)-2-phenyl-6-(piperidin-1-yl)pyrimidine ).

- Crystallography : If available, obtain single-crystal X-ray structures to confirm bond angles/geometry (e.g., thiopyrano-pyrimidinones ).

- Isotopic Labeling : Use deuterated solvents or ¹⁹F NMR to distinguish overlapping signals in complex mixtures .

Q. How does the trifluoromethyl group influence reactivity in cross-coupling or functionalization reactions?

- Mechanistic Insights :

- Electron-Withdrawing Effect : The -CF₃ group deactivates the pyrimidine ring, directing electrophilic substitution to the 5-position.

- Suzuki-Miyaura Coupling : Requires Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids at elevated temperatures (80–100°C) .

- Stability Note : The -CF₃ group may hinder nucleophilic attacks but enhances metabolic stability in biological assays .

Q. What are the challenges in synthesizing and isolating reactive intermediates (e.g., boronic esters) for derivatives of this compound?

- Synthetic Hurdles :

- Air Sensitivity : Boronic esters require inert atmospheres (N₂/Ar) and anhydrous conditions .

- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients. Monitor intermediates via LC-MS to avoid decomposition .

- Yield Optimization : Adjust stoichiometry (1.2–1.5 eq. of boronate) and reaction time (12–24 hrs) .

Methodological Tables

Table 1 : Key Physicochemical Properties of 4-(Piperidin-4-YL)-2-(trifluoromethyl)pyrimidine

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | ~245.2 g/mol | |

| LogP (Predicted) | 2.8–3.2 | |

| Solubility (DMSO) | >10 mg/mL | |

| Melting Point | ~120–125°C (estimated) |

Table 2 : Common Analytical Conditions for Characterization

| Technique | Parameters | Reference |

|---|---|---|

| ¹H NMR | 400 MHz, CDCl₃, δ 1.5–4.0 (piperidine) | |

| LC-MS | C18 column, 0.1% TFA, m/z 245 [M+H]⁺ | |

| HPLC Purity | 95% (RT ~1.6–2.0 min) |

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.